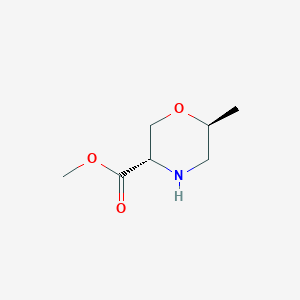

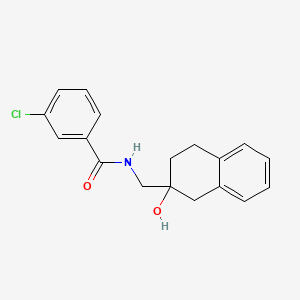

![molecular formula C24H26N2O4 B2519559 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951963-30-7](/img/structure/B2519559.png)

9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, also known as MORPH, is a synthetic compound that has been of great interest to researchers due to its potential use in various scientific applications.

Scientific Research Applications

Synthesis and Chemical Properties

- Heterocyclic Synthesis : Compounds like 1-morpholino-3-phenylallenes demonstrate the ability to isomerize under thermal conditions, leading to the formation of novel heterocyclic structures. These reactions are important for synthesizing diverse molecular frameworks in organic chemistry (Mayer & Maas, 1992).

- Stereoselective Synthesis : Research into the synthesis of active metabolites of potent kinase inhibitors showcases the critical role of stereoselective processes in developing therapeutic agents. This includes the formation of morpholine derivatives crucial for medicinal chemistry applications (Chen et al., 2010).

- Crystal Structures : The study of morpholinium salts with various benzoic acid analogs sheds light on the impact of substituent groups on the generation of secondary structures, highlighting the importance of morpholine in facilitating diverse molecular interactions (Smith & Lynch, 2016).

Biological and Medicinal Applications

- Antimicrobial Activities : New 1,2,4-Triazole derivatives, including morpholine-substituted compounds, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit good or moderate activities against various microorganisms, demonstrating the potential of morpholine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

- Antileishmanial Activity : Studies on β-Carboline-Oxazoline and β-Carboline-Dihydrooxazine derivatives have shown significant antileishmanial activities against Leishmania amazonensis. This suggests the potential of morpholine and its derivatives in creating effective treatments against parasitic infections (Baréa et al., 2020).

Advanced Material and Method Development

- Synthetic Methodologies : The development of new synthetic methods for constructing complex morpholine frameworks, as seen in the synthesis of NK1 receptor antagonist Aprepitant, illustrates the utility of morpholine derivatives in pharmaceutical manufacturing. This includes crystallization-induced diastereoselective transformations, showcasing the adaptability of morpholine chemistry in creating high-value medicinal products (Brands et al., 2003).

properties

IUPAC Name |

9-(3-morpholin-4-ylpropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c27-23-19-7-8-22-20(24(19)29-16-21(23)18-5-2-1-3-6-18)15-26(17-30-22)10-4-9-25-11-13-28-14-12-25/h1-3,5-8,16H,4,9-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKKEKUAQUMNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)

![6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2519480.png)

![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)

![3,4-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519486.png)

![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2519489.png)

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)

![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)